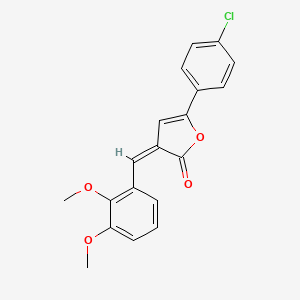

5-(4-Chlorophenyl)-3-(2,3-dimethoxybenzylidene)furan-2(3h)-one

Descripción

5-(4-Chlorophenyl)-3-(2,3-dimethoxybenzylidene)furan-2(3H)-one is a synthetic furanone derivative characterized by a 4-chlorophenyl substituent at position 5 of the furan-2(3H)-one core and a 2,3-dimethoxybenzylidene group at position 2. This compound belongs to a class of push–pull enamines, where electron-withdrawing (e.g., 4-chlorophenyl) and electron-donating (e.g., methoxy) groups modulate electronic properties, influencing reactivity and biological activity . Its synthesis typically involves a three-component reaction of 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and heterocyclic amines under reflux in polar protic solvents like isopropyl alcohol, yielding E/Z isomeric mixtures .

Propiedades

Número CAS |

6621-89-2 |

|---|---|

Fórmula molecular |

C19H15ClO4 |

Peso molecular |

342.8 g/mol |

Nombre IUPAC |

(3Z)-5-(4-chlorophenyl)-3-[(2,3-dimethoxyphenyl)methylidene]furan-2-one |

InChI |

InChI=1S/C19H15ClO4/c1-22-16-5-3-4-13(18(16)23-2)10-14-11-17(24-19(14)21)12-6-8-15(20)9-7-12/h3-11H,1-2H3/b14-10- |

Clave InChI |

BFTLGNIWJAEJJR-UVTDQMKNSA-N |

SMILES isomérico |

COC1=CC=CC(=C1OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Cl |

SMILES canónico |

COC1=CC=CC(=C1OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Actividad Biológica

5-(4-Chlorophenyl)-3-(2,3-dimethoxybenzylidene)furan-2(3H)-one, commonly referred to as compound C1 , is a synthetic derivative of furan with potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of C1 is , and it features a furan ring substituted with a chlorophenyl group and a dimethoxybenzylidene moiety. The presence of these functional groups is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of C1. In vitro assays demonstrated that C1 exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was tested against human lung cancer cell lines A549, HCC827, and NCI-H358, showing IC50 values indicative of potent activity (Table 1).

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 | 7.5 ± 0.5 | High |

| HCC827 | 6.2 ± 0.4 | Very High |

| NCI-H358 | 8.0 ± 0.6 | High |

These results suggest that C1 may inhibit cell proliferation effectively, warranting further exploration into its mechanisms of action.

The mechanism by which C1 exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses indicated increased levels of apoptotic markers in treated cells compared to controls. Additionally, C1 has been shown to modulate various signaling pathways associated with cell survival and proliferation, including the downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

Beyond its anticancer properties, C1 also exhibits antimicrobial activity against several bacterial strains. In vitro studies revealed that C1 effectively inhibited the growth of both Gram-positive and Gram-negative bacteria (Table 2).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that C1 could serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

A notable case study involved the evaluation of C1's effects on colon cancer cells. Treatment with C1 led to a significant reduction in cell viability and induced DNA damage as evidenced by increased comet assay tail moments. This suggests that C1 may not only inhibit proliferation but also directly damage cancer cell DNA.

Comparación Con Compuestos Similares

Key Findings :

- Polar protic solvents (e.g., isopropyl alcohol) optimize yields (~75%) for derivatives with heterocyclic amines, while nonpolar solvents reduce efficiency .

- The E-isomer dominates due to steric and electronic factors during antiperiplanar elimination of ethanol . Bulkier substituents (e.g., bromine in 15c) may favor Z-isomers via intramolecular hydrogen bonding .

Structural and Physicochemical Properties

Substituents significantly alter melting points, solubility, and spectroscopic profiles:

Key Findings :

- Electron-withdrawing groups (e.g., Cl, Br) lower melting points compared to methoxy-rich derivatives (e.g., target compound: 275–276°C vs. 15d: 192–193°C) .

- ¹H NMR spectra show distinct aromatic proton shifts due to substituent electronic effects. For example, the target compound’s 2,3-dimethoxy group deshields adjacent protons, shifting signals upfield compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.